molecular formula C13H12ClNO2 B8659640 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride

5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride

Cat. No.: B8659640
M. Wt: 249.69 g/mol
InChI Key: PGLJKASKSVWEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride is an organic compound with significant importance in various fields of chemistry and biology This compound is characterized by the presence of an amino group and a phenyl group attached to a benzoic acid moiety, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride typically involves the following steps:

    Nitration: The starting material, 2-phenylbenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the carboxylic acid group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Hydrochloride Formation: The resulting 4-amino-2-phenylbenzoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the phenyl group.

    2-Phenylbenzoic acid: Lacks the amino group.

    4-Amino-2-methylbenzoic acid: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride is unique due to the presence of both an amino group and a phenyl group on the benzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-amino-2-phenylbenzoic acid;hydrochloride

InChI

InChI=1S/C13H11NO2.ClH/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9;/h1-8H,14H2,(H,15,16);1H

InChI Key

PGLJKASKSVWEEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-2-phenylbenzoic acid (10.5 g, 43.2 mmol) and tin(II) chloride dihydrate (34.1 g, 0.15 mol) were combined and refluxed in 250 mL ethyl acetate for 1 hour. An equal volume of water was added followed by solid NaHCO3 to pH 8. The mixture was extracted with ethyl acetate. The combined ethyl acetate extracts were washed with brine and concentrated to a thick oil. The oil was diluted with ether and excess anhydrous HCl was added. The resulting precipitate was collected and dried to provide 4-Amino-2-phenylbenzoic acid hydrochloride (3.2 g). MS m/e 214 (M+H)+. 1H NMR (d6-DMSO, 300 MHz) δ 6.65 (d, J=3 Hz, 1H), 6.79 (m, 1H), 7.20-7.72 (m, 6H).
Quantity
10.5 g
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reactant
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34.1 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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250 mL
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